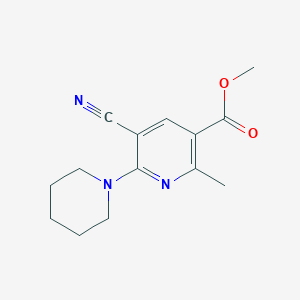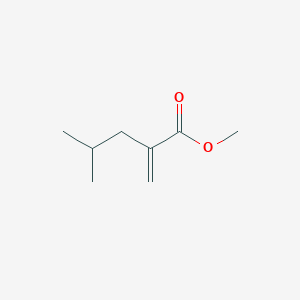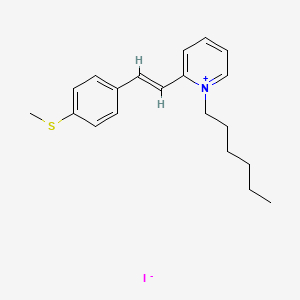
Per-6-amino-beta-cyclodextrin
Descripción general
Descripción
Per-6-amino-beta-cyclodextrin is a derivative of beta-cyclodextrin, a naturally occurring oligosaccharide consisting of six, seven, or eight glucose units . The amino group is attached to the primary face of the beta-cyclodextrin torus . This compound has been used in various applications, including as a catalyst in chemical reactions .
Synthesis Analysis
The synthesis of Per-6-amino-beta-cyclodextrin involves coupling amino acids to the primary face of the beta-cyclodextrin torus. This has been achieved using the backbone carboxylic acid functionality of phenylalanine and the side chain thiol group of cysteine . In the case of the heptacysteinyl derivatives, polyzwitterionic compounds were obtained and shown to be highly water soluble .
Molecular Structure Analysis
Per-6-amino-beta-cyclodextrin has been studied using density functional theory (DFT) method. The interaction between per-6-amino-beta-cyclodextrin and benzaldehyde or o-aminoacetophenone plays an important role in this reaction .
Chemical Reactions Analysis
Per-6-amino-beta-cyclodextrin has been used as a catalyst in the synthesis of 2-aryl-2,3-dihydro-4-quinolones . The interaction between per-6-amino-beta-cyclodextrin and benzaldehyde or o-aminoacetophenone plays an important role in this reaction .
Physical And Chemical Properties Analysis
Per-6-amino-beta-cyclodextrin is a derivative of beta-cyclodextrin, a naturally occurring oligosaccharide consisting of six, seven, or eight glucose units . The amino group is attached to the primary face of the beta-cyclodextrin torus . This compound has been used in various applications, including as a catalyst in chemical reactions .
Aplicaciones Científicas De Investigación
Asymmetric and Stereospecific Synthesis
Per-6-amino-β-cyclodextrin (PA-β-CD) has been shown to be a highly efficient catalyst in the one-pot synthesis of enantiomerically-enriched 2-aryl-2,3-dihydroquinolin-4(1H)-ones with high yield (up to 99%) and enantiomeric excess (up to 99%) . This application is significant in the field of asymmetric and stereospecific synthesis .
Synthesis of 2-aryl-2,3-dihydro-4-quinolones
The synthesis of 2-aryl-2,3-dihydro-4-quinolones in the presence of PA-β-CD as a catalyst can improve selectivity and yield . The interaction between PA-β-CD and benzaldehyde or o-aminoacetophenone plays an important role in this reaction .
Preparation of Nanogels and Nanoparticles
β-CD, a relative of PA-β-CD, is used in the preparation of nanogels and nanoparticles . These nanostructures have applications in various fields, including drug delivery and materials science .
Oral Drug Delivery Carriers
β-CD and its derivatives are well known for their capacity to create inclusion complexes with a variety of compounds . This property makes them suitable for use as oral drug delivery carriers .
Taste Masking Agents
β-CD and its derivatives can be used as taste masking agents . This is particularly useful in the pharmaceutical industry, where it can help to improve the palatability of oral medications .
Water Purification
Cyclodextrins, including β-CD, have been widely studied as materials for water purification . They have the ability to form complexes with a large number of waste molecules, which results in the effective removal of pollutants from water at a faster rate .
Mecanismo De Acción
Target of Action
Per-6-amino-beta-cyclodextrin (PA-β-CD) primarily targets aryl halides and imidazole . It acts as a supramolecular ligand for CuI and a host for aryl bromides .
Mode of Action
PA-β-CD interacts with its targets to catalyze specific reactions. For instance, it catalyzes the N-arylation of imidazole with aryl bromides under mild conditions . It also promotes the one-pot synthesis of enantiomerically-enriched 2-aryl-2,3-dihydroquinolin-4(1H)-ones .
Biochemical Pathways
PA-β-CD affects the cyanation of aryl halides . It uses less toxic K4 [Fe (CN)6] as the reagent and amino-β-cyclodextrins as supramolecular ligands for CuI . This leads to the production of aryl and heteroaryl nitriles .
Result of Action
The action of PA-β-CD results in the synthesis of enantiomerically-enriched 2-aryl-2,3-dihydroquinolin-4(1H)-ones with high yield (up to 99%) and enantiomeric excess (up to 99%) . It also leads to the efficient cyanation of aryl halides .
Action Environment
The action of PA-β-CD is influenced by environmental factors. For instance, it can catalyze reactions under mild conditions . , suggesting that they can function effectively in aqueous environments.
Direcciones Futuras
Propiedades
IUPAC Name |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(aminomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H77N7O28/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51/h8-42,50-63H,1-7,43-49H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPKBPURTDZYDJ-FOUAGVGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CN)CN)CN)CN)CN)CN)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CN)CN)CN)CN)CN)CN)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H77N7O28 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1128.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Per-6-amino-beta-cyclodextrin interact with its targets, and what are the downstream effects?
A: Per-6-amino-beta-cyclodextrin (Per-6-ABCD) is a modified cyclodextrin with amine groups that allow it to interact with various molecules. Its primary interaction mode is through host-guest complexation, where the molecule acts as a host encapsulating guest molecules within its hydrophobic cavity [, , ]. This complexation can lead to various downstream effects depending on the guest molecule. For example:
- Enhanced solubility and bioavailability: Per-6-ABCD can encapsulate hydrophobic drug molecules, improving their solubility and bioavailability in aqueous solutions [].
- Controlled release: Complexation with Per-6-ABCD can modulate the release kinetics of encapsulated molecules, making it useful for drug delivery applications [].
- Catalysis: Per-6-ABCD can act as a supramolecular catalyst by bringing reactants into close proximity within its cavity, promoting specific reactions [].
Q2: What are the catalytic properties and applications of Per-6-amino-beta-cyclodextrin?
A: Per-6-amino-beta-cyclodextrin exhibits catalytic activity in various reactions, acting as a supramolecular catalyst. One example is its use in the N-arylation of imidazole with aryl bromides, catalyzed by copper(I) []. The Per-6-ABCD acts as both a supramolecular ligand for copper(I) and a host for the aryl bromides, bringing the reactants into close proximity within its hydrophobic cavity and promoting the reaction []. This method shows excellent yields and tolerates various functional groups, highlighting the potential of Per-6-ABCD in developing efficient and environmentally friendly catalytic processes [].
Q3: How does the structure of Per-6-amino-beta-cyclodextrin influence its material compatibility and stability?
A3: Per-6-amino-beta-cyclodextrin's structure significantly impacts its material compatibility and stability. The presence of amine groups allows for versatile modifications and interactions with other materials. For example:
- Graphene oxide hybrid: Per-6-ABCD can form hybrids with graphene oxide, creating supramolecular polymer networks upon the addition of guest molecules []. This hybrid material combines the properties of both components, offering potential applications in various fields, such as sensing and drug delivery.
- Electrode modification: Per-6-ABCD can be used to modify electrode surfaces, enhancing their sensitivity and selectivity for specific analytes []. For instance, a glassy carbon electrode modified with Per-6-ABCD and functionalized single-walled carbon nanotubes exhibited improved dopamine detection even in the presence of ascorbic acid [].
Q4: Can you provide insights into the structure-activity relationship (SAR) of Per-6-amino-beta-cyclodextrin?
A4: While the provided research excerpts don't delve deep into specific SAR studies for Per-6-ABCD, they offer valuable insights:
- Importance of amine groups: The presence of amine groups is crucial for Per-6-ABCD's ability to interact with guest molecules, form hybrids with other materials like graphene oxide [], and act as a ligand for metal catalysts []. Modification of these amine groups could potentially alter these properties.
- Role of cavity size: The size of the hydrophobic cavity in Per-6-ABCD plays a vital role in its host-guest complexation abilities [, ]. Modifying the cyclodextrin ring size could impact the size and shape of the cavity, affecting its affinity for specific guest molecules.
- Surface modifications: Attaching functional groups to the Per-6-ABCD structure can alter its properties, as seen in its use for modifying electrode surfaces with carbon nanotubes []. This highlights the potential for tailoring its properties through targeted structural modifications.
Q5: What analytical methods and techniques are commonly employed to characterize and quantify Per-6-amino-beta-cyclodextrin?
A5: Various analytical techniques are used to characterize Per-6-amino-beta-cyclodextrin and its interactions with other molecules. The research excerpts mention the following methods:
- Nuclear Magnetic Resonance (NMR) spectroscopy: NMR can provide structural information about Per-6-ABCD and its complexes with guest molecules []. This technique is valuable for studying host-guest interactions and characterizing the binding modes of different molecules within the Per-6-ABCD cavity.
- Mass spectrometry (MS): MS is used to determine the molecular weight of Per-6-ABCD and its complexes, offering insights into the stoichiometry of interactions with other molecules [].
- Electrochemical techniques: Cyclic voltammetry, square wave voltammetry, and electrochemical impedance spectroscopy are employed to study the electrochemical behavior of Per-6-ABCD modified electrodes and their interactions with analytes like dopamine []. These techniques are particularly useful for evaluating the sensing capabilities of Per-6-ABCD based materials.
- Surface characterization techniques: Techniques like contact angle measurements, ellipsometry, Brewster angle Fourier transform infrared spectroscopy, X-ray photoelectron spectroscopy, and time-of-flight secondary ion mass spectrometry are used to characterize Per-6-ABCD monolayers on surfaces []. These methods provide information about the surface coverage, thickness, and chemical composition of the modified surfaces.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-2-[(4-methylphenyl)sulfanyl]propanal O-(4-nitrobenzyl)oxime](/img/structure/B3123360.png)


![N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)-N,N-diethylamine](/img/structure/B3123389.png)









